Ethyl 2-(methylamino)octanoate: Chemical Structure, Physical Properties, and Applications in Peptidomimetics
Ethyl 2-(methylamino)octanoate: Chemical Structure, Physical Properties, and Applications in Peptidomimetics
Executive Summary
As drug development increasingly ventures into the "beyond Rule of 5" (bRo5) chemical space, unnatural amino acids have become indispensable building blocks. Ethyl 2-(methylamino)octanoate is a highly specialized, synthetically modified lipo-amino acid ester. By combining an aliphatic octanoyl chain, an N-methylated amine, and an ethyl ester, this molecule serves as a versatile synthon for developing membrane-anchoring peptidomimetics, lipopeptides, and prodrugs. This technical guide details its structural causality, physical properties, and self-validating synthetic protocols.
Chemical Identity and Structural Elucidation
Ethyl 2-(methylamino)octanoate is the ethyl ester of N-methyl-2-aminooctanoic acid. Its architecture is deliberately designed to modulate three critical pharmacokinetic parameters: lipophilicity, proteolytic stability, and hydrogen-bond masking.
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The Aliphatic Tail: The six-carbon chain extending from the alpha-carbon provides a hydrophobic anchor, essential for lipid bilayer partitioning.
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The N-Methyl Group: N-methylation of the alpha-amine eliminates a hydrogen bond donor (HBD), significantly reducing the desolvation energy required for membrane permeation.
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The Ethyl Ester: Esterification neutralizes the anionic carboxylate, functioning as a lipophilic prodrug moiety that can be cleaved by intracellular esterases.
Physical and Chemical Properties
Because ethyl 2-(methylamino)octanoate is a specialized intermediate, its macroscopic physical properties align with those of medium-chain N-alkylated amino acid esters. The quantitative data is summarized below for rapid comparative analysis.
| Property | Value |
| IUPAC Name | Ethyl 2-(methylamino)octanoate |
| CAS Registry Number | 1218398-72-1 1 |
| Molecular Formula | C11H23NO2 |
| Molecular Weight | 201.31 g/mol 1 |
| Appearance | Colorless to pale yellow viscous oil |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in H2O |
| Estimated LogP | 2.8 – 3.2 (Highly lipophilic) |
| Storage Conditions | 2-8 °C, inert atmosphere (Argon/N2) to prevent amine oxidation |
Pharmacological Significance: The Role of N-Methylation and Lipidation
Causality in N-Methylation: In peptide drug design, poor cellular permeability and rapid proteolytic degradation are primary bottlenecks. Backbone N-methylation is a proven strategy to overcome these limitations. By replacing the amide/amine proton with a methyl group, the molecule undergoes a reduction in polar surface area (PSA) and loses a hydrogen bond donor. This stereochemical alteration not only facilitates passive transcellular diffusion across the hydrophobic lipid bilayer but also introduces steric hindrance that shields adjacent peptide bonds from enzymatic cleavage by exopeptidases 2.
Causality in Lipidation: The integration of an octanoyl (C8) backbone provides a critical lipid anchor. In the context of lipopeptide antibiotics and membrane-targeting therapeutics, the length of the lipid tail dictates the equilibrium between bound and free drug in the presence of serum proteins. An aliphatic chain of this length is optimized to insert into the lipid tail core of the bacterial or mammalian membrane without causing non-specific detergent-like toxicity 3.
Pharmacological impact of structural domains in ethyl 2-(methylamino)octanoate.
Synthesis and Purification Workflows
To ensure high yield and strict regioselectivity, the synthesis of ethyl 2-(methylamino)octanoate is executed via a three-step sequence starting from octanoic acid.
Three-step synthetic workflow for ethyl 2-(methylamino)octanoate.
Step 1: Hell-Volhard-Zelinsky (HVZ) α-Bromination
Rationale: Direct halogenation of carboxylic acids is sluggish. The HVZ reaction utilizes Phosphorus Tribromide (PBr₃) to convert octanoic acid into octanoyl bromide. The acyl bromide readily enolizes, and the nucleophilic enol attacks molecular bromine (Br₂) to form 2-bromooctanoyl bromide, which is subsequently hydrolyzed to 2-bromooctanoic acid 4.
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Charge a dry, argon-purged flask with octanoic acid (1.0 eq) and a catalytic amount of PBr₃ (0.1 eq).
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Heat to 80 °C and add Br₂ (1.1 eq) dropwise over 2 hours.
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Quench with H₂O (carefully, to hydrolyze the acyl bromide) and extract with dichloromethane (DCM).
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Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.
Step 2: Nucleophilic Substitution (Amination)
Rationale: The α-bromo group is highly susceptible to SN2 displacement. Using a large excess of methylamine prevents over-alkylation (the formation of tertiary amines or quaternary ammonium salts).
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Dissolve 2-bromooctanoic acid in THF.
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Add a 40% aqueous solution of methylamine (10.0 eq) at 0 °C.
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Stir at room temperature for 24 hours.
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Evaporate the volatiles, acidify to pH 6 to precipitate the zwitterionic 2-(methylamino)octanoic acid, and filter.
Step 3: Fischer Esterification
Rationale: Thionyl chloride (SOCl₂) reacts with ethanol to generate anhydrous HCl in situ, which acts as a potent catalyst for the esterification while simultaneously driving the reaction forward by dehydrating the intermediate.
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Suspend 2-(methylamino)octanoic acid in absolute ethanol (0.5 M).
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Cool to 0 °C and add SOCl₂ (2.0 eq) dropwise.
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Reflux the mixture for 12 hours.
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Concentrate the mixture, neutralize with saturated NaHCO₃, and extract with ethyl acetate.
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Purify via silica gel chromatography (DCM:MeOH 95:5) to yield the pure ethyl 2-(methylamino)octanoate.
Analytical Characterization (Self-Validating Protocol)
To establish trustworthiness, the synthesized compound must be validated through a tripartite analytical system:
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LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the exact molecular weight. The target mass is 201.31 g/mol . In positive ESI mode, the [M+H]+ peak must appear at m/z 202.3.
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1H-NMR (Proton Nuclear Magnetic Resonance, CDCl₃):
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A triplet at ~0.88 ppm (3H) confirms the terminal methyl of the octyl chain.
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A singlet at ~2.35 ppm (3H) confirms the N-methyl group.
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A quartet at ~4.15 ppm (2H) and a triplet at ~1.25 ppm (3H) confirm the ethyl ester moiety.
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HPLC (High-Performance Liquid Chromatography): Ensures >95% purity. Run on a C18 reverse-phase column using a water/acetonitrile gradient (with 0.1% TFA). A single sharp peak validates the absence of unreacted starting materials or over-alkylated byproducts.
References
- Sigma-Aldrich. "Ethyl 2 octanoate Product Catalog (CAS 1218398-72-1)". Sigma-Aldrich.
- Wang, Y. et al. "Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool". PubMed Central (PMC).
- Smith, P. A. et al. "Lipid Tales: Optimizing Arylomycin Membrane Anchors". PubMed Central (PMC).
- Grokipedia. "2-Bromobutyric acid - Hell-Volhard-Zelinsky halogenation". Grokipedia.
Sources
- 1. Ethyl 2 octanoate | Sigma-Aldrich [sigmaaldrich.com]
- 2. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Tales: Optimizing Arylomycin Membrane Anchors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromobutyric acid â Grokipedia [grokipedia.com]
